Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Ala-DL-Lys(1)-NH2
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Overview
Description
Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Ala-DL-Lys(1)-NH2 is a synthetic peptide composed of multiple amino acids. This compound is often used in scientific research due to its unique structure and properties. It is a derivative of naturally occurring peptides and is designed to mimic or interfere with biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Ala-DL-Lys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Ala-DL-Lys(1)-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan leads to kynurenine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Ala-DL-Lys(1)-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Ala-DL-Lys(1)-NH2 involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Lys(1)-OH
- Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Lys(1)-OMe
Uniqueness
Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Ala-DL-Lys(1)-NH2 is unique due to its specific sequence and modifications, which confer distinct properties and biological activities. Its ability to interact with a wide range of molecular targets makes it a valuable tool in research.
Properties
Molecular Formula |
C53H74N16O10 |
---|---|
Molecular Weight |
1095.3 g/mol |
IUPAC Name |
18-(2-acetamidohexanoylamino)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,21-heptazacyclohexacosane-26-carboxamide |
InChI |
InChI=1S/C53H74N16O10/c1-4-5-17-38(63-31(3)70)47(74)69-43-26-44(71)58-21-12-11-19-37(45(54)72)64-46(73)30(2)62-49(76)41(24-33-27-60-36-18-10-9-16-35(33)36)67-48(75)39(20-13-22-59-53(55)56)65-50(77)40(23-32-14-7-6-8-15-32)66-51(78)42(68-52(43)79)25-34-28-57-29-61-34/h6-10,14-16,18,27-30,37-43,60H,4-5,11-13,17,19-26H2,1-3H3,(H2,54,72)(H,57,61)(H,58,71)(H,62,76)(H,63,70)(H,64,73)(H,65,77)(H,66,78)(H,67,75)(H,68,79)(H,69,74)(H4,55,56,59) |
InChI Key |
WZIILWAZGXRRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C)C(=O)N)NC(=O)C |
Origin of Product |
United States |
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